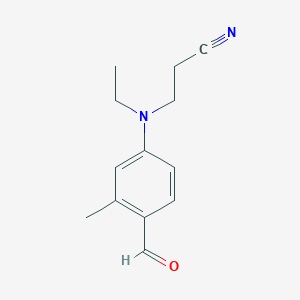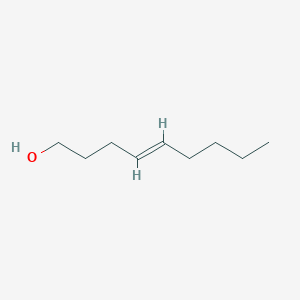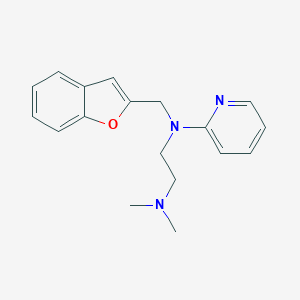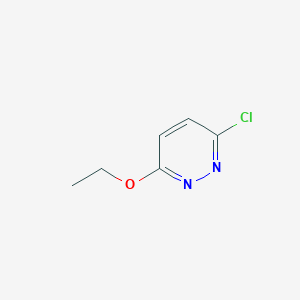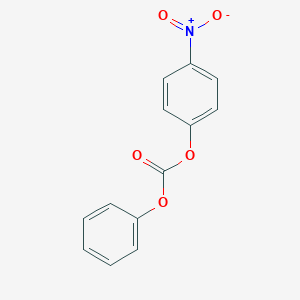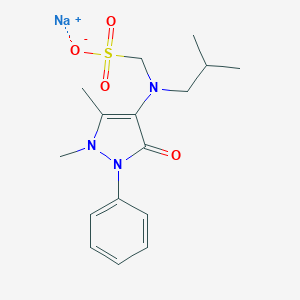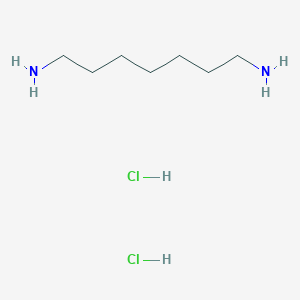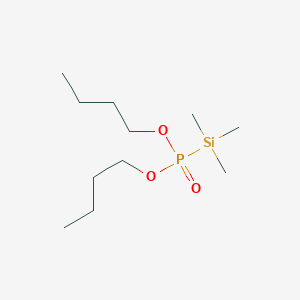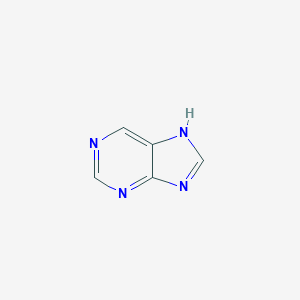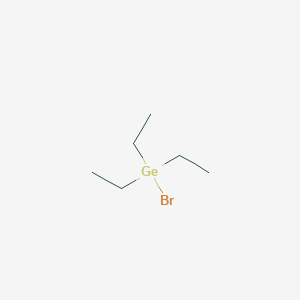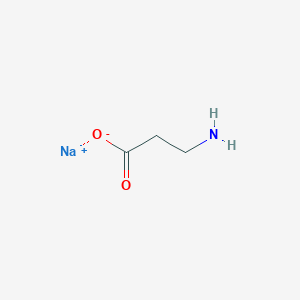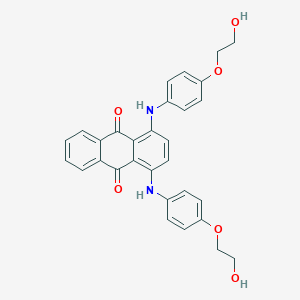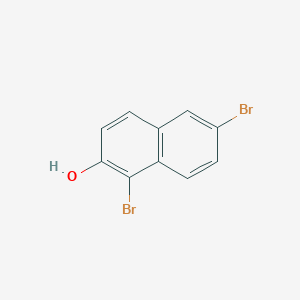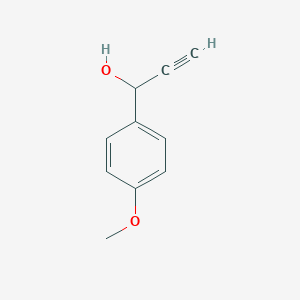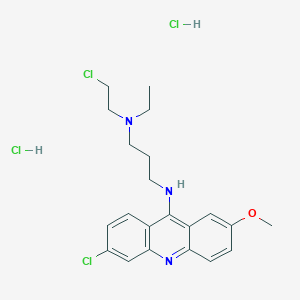
Acridine mustard
Overview
Description
Acridine mustard is a derivative of acridine, a heterocyclic organic compound containing nitrogen. This compound is known for its potent biological activities, particularly its anticancer properties. It is a type of alkylating agent that interacts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately results in cell death. This compound has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
Target of Action
Acridine mustard primarily targets DNA within cells . The unique planar ring structure of acridine allows it to act as a DNA intercalator . This means that the compound can insert itself between the base pairs of the DNA double helix, disrupting its structure and function .
Mode of Action
The interaction of this compound with DNA involves intercalation . This process disrupts the normal functioning of DNA and inhibits key enzymes such as topoisomerases and telomerases . These enzymes play crucial roles in DNA replication and cell division, so their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its intercalation into DNA can disrupt normal DNA replication and transcription processes . This disruption can lead to errors in the production of proteins and other genetic materials, which can trigger cell death . Furthermore, this compound has been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and telomerases .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) processes . The compound’s planar structure and cationic ionization facilitate its absorption and distribution within the body . The pharmacokinetic profile of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The primary result of this compound’s action is the induction of cell death, particularly in rapidly dividing cells such as cancer cells . By intercalating into DNA and inhibiting key enzymes, this compound disrupts normal cell division and triggers cell death . This makes it a potent anti-cancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in conjunction with other bioactive substances such as DNA repair protein inhibitors . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .
Biochemical Analysis
Biochemical Properties
Acridine Mustard, like other acridine derivatives, interacts with various enzymes, proteins, and other biomolecules. The unique planar ring structure of this compound allows it to interact appreciably with different biomolecular targets .
Cellular Effects
This compound has a broad range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves DNA intercalation, which impacts biological processes involving DNA and related enzymes . It can inhibit topoisomerase or telomerase enzymes and cause changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridine mustard can be synthesized through several synthetic routes. One common method involves the reaction of acridine with nitrogen mustards. The process typically includes the following steps:
Nitration: Acridine is nitrated to form nitroacridine.
Reduction: The nitro group is reduced to an amino group, resulting in aminoacridine.
Alkylation: The aminoacridine is then alkylated with a nitrogen mustard to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Acridine mustard undergoes several types of chemical reactions, including:
Alkylation: It can alkylate DNA, leading to cross-linking and strand breaks.
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Alkylation: Typically involves nitrogen mustards under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are often used.
Major Products:
DNA Adducts: Formed during alkylation, leading to DNA damage.
Oxidized Derivatives: Various oxidized forms of this compound.
Substituted Acridines: Products of substitution reactions.
Scientific Research Applications
Acridine mustard has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying chemical reactions.
Biology: Employed in the study of DNA interactions and as a tool for investigating cellular processes.
Medicine: Extensively researched for its anticancer properties. It is used in chemotherapy for treating various cancers.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Comparison with Similar Compounds
Amsacrine: Another acridine derivative with anticancer properties.
Quinacrine: An acridine derivative used as an antimalarial and in the treatment of giardiasis.
Proflavine: An acridine derivative with antibacterial properties.
Comparison:
Acridine Mustard vs. Amsacrine: Both compounds are used in cancer therapy, but this compound is more potent due to its stronger DNA alkylating ability.
This compound vs. Quinacrine: While both intercalate into DNA, this compound is primarily used for its anticancer properties, whereas quinacrine is used for its antimalarial and antibacterial effects.
This compound vs. Proflavine: this compound is more toxic and potent, making it suitable for cancer treatment, whereas proflavine is used for its antibacterial properties.
This compound stands out due to its potent DNA alkylating ability, making it a valuable compound in cancer therapy. Its unique mechanism of action and broad range of applications highlight its significance in scientific research and medicine.
Properties
IUPAC Name |
N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOWIIEVDAYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O.2ClH, C21H27Cl4N3O | |
| Record name | ICR 170 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073893 | |
| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Icr 170 appears as yellow crystalline or chunky solid. (NTP, 1992), Yellow solid; [CAMEO] | |
| Record name | ICR 170 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acridine mustard | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
146-59-8 | |
| Record name | ICR 170 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acridine mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-[[3-[(2-chloroethyl)ethylamino]propyl]amino]-2-methoxyacridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE MUSTARD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3A3407T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
464 to 465 °F (decomposes) (NTP, 1992) | |
| Record name | ICR 170 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


